![molecular formula C12H11Cl2FN2 B2582789 N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride CAS No. 1177321-71-9](/img/structure/B2582789.png)
N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride” is a chemical compound with the CAS Number: 1803603-68-0. It has a molecular weight of 259.11 . This compound belongs to the class of organic compounds known as aminopyrazines .
Synthesis Analysis
The synthesis of similar compounds often involves metal-catalyzed reactions . For example, the chloride can be transformed into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H8ClFN2.ClH/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10;/h1-6H,(H2,14,15);1H and the Inchi key is HCGFOKDLKOZFSW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.11 . It is typically stored at room temperature .Aplicaciones Científicas De Investigación
1. Intramolecular Hydrogen Bonding and Tautomerism in Schiff Bases Research on compounds similar to N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride, such as N-(2-pyridil)-salicylidene, has focused on their intramolecular hydrogen bonding and tautomerism. These studies provide valuable insights into the structural and electronic properties of Schiff bases, potentially informing applications in catalysis, molecular recognition, and the design of functional materials (Nazır et al., 2000).
2. Synthesis of Carboxamides The use of pyridinium salts, closely related to the query compound, has been explored in the synthesis of carboxamides, demonstrating the compound's utility in organic synthesis and potential applications in creating various organic molecules with pharmaceutical relevance (Mukaiyama et al., 1976).
3. Antibacterial Agents Synthesis Research into pyridonecarboxylic acids and their analogs, which share structural features with the query compound, has led to the development of new antibacterial agents. These studies underline the compound's potential applications in discovering novel antibiotics and addressing antimicrobial resistance (Egawa et al., 1984).
4. Fluorescent Zn(II) Sensors The synthesis and characterization of Zinpyr family sensors, incorporating pyridyl-amine-pyrrole groups similar to the query compound, highlight applications in bioimaging and environmental monitoring. These compounds' ability to selectively detect Zn(II) ions in biological systems points to their potential in diagnostics and research tools (Nolan et al., 2006).
5. Organic Synthesis and Catalysis Studies on asymmetric deprotonation and the syntheses of specific organic structures, leveraging compounds structurally related to this compound, indicate potential applications in organic synthesis, catalysis, and the development of enantioselective processes (Wu et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2.ClH/c13-10-4-3-5-11(14)9(10)8-16-12-6-1-2-7-15-12;/h1-7H,8H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLNHVICAOZQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=C(C=CC=C2Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

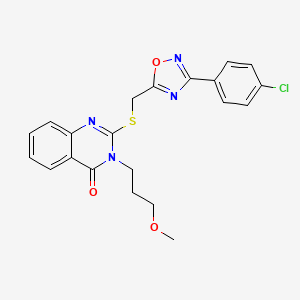
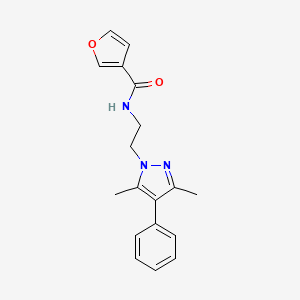
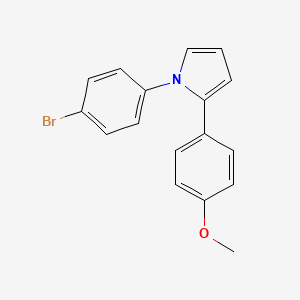
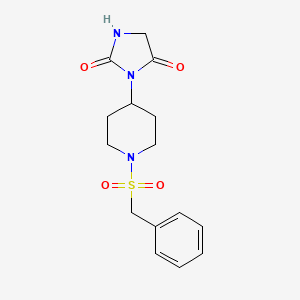
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/no-structure.png)
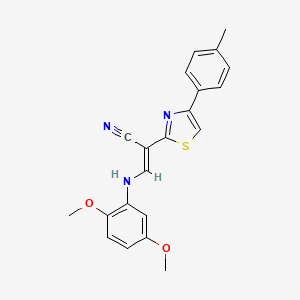
![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2582718.png)
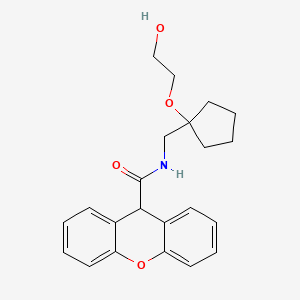
![4-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582722.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2582723.png)

![Phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone](/img/structure/B2582727.png)
![(Z)-2-(2-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2582728.png)
![7-Iodofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2582729.png)